molecular formula C27H27N5O3 B12389905 Cbl-b-IN-15

Cbl-b-IN-15

Cat. No.: B12389905
M. Wt: 469.5 g/mol
InChI Key: JNGHRJXDWKEWQM-AVRWGWEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbl-b-IN-15 is a small molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligase family. Cbl-b plays a crucial role in regulating immune cell activity by promoting an immunosuppressive tumor microenvironment. By inhibiting Cbl-b, this compound enhances the activation of T cells, natural killer cells, and B cells, making it a promising candidate for cancer immunotherapy .

Preparation Methods

The synthesis of Cbl-b-IN-15 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Chemical Reactions Analysis

Cbl-b-IN-15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are commonly used to introduce or replace functional groups, enhancing the compound’s activity and selectivity. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

Cbl-b-IN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a tool compound to study the role of Cbl-b in various biochemical pathways.

    Biology: Investigated for its effects on immune cell activation and function, particularly in natural killer cells and T cells.

    Medicine: Explored as a potential therapeutic agent for cancer immunotherapy, enhancing the efficacy of immune checkpoint inhibitors and adoptive cell therapies.

Mechanism of Action

Cbl-b-IN-15 exerts its effects by inhibiting the activity of the Cbl-b protein. Cbl-b is involved in the ubiquitination and subsequent degradation of receptor tyrosine kinases, which play a key role in immune cell signaling. By inhibiting Cbl-b, this compound prevents the degradation of these receptors, leading to enhanced activation of immune cells. The molecular targets and pathways involved include the CD28 costimulatory pathway and the downstream signaling cascades mediated by receptor tyrosine kinases .

Comparison with Similar Compounds

Cbl-b-IN-15 is unique among Cbl-b inhibitors due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its specific interaction with the Cbl-b protein, leading to a more pronounced immunostimulatory effect compared to other inhibitors.

Properties

Molecular Formula

C27H27N5O3

Molecular Weight

469.5 g/mol

IUPAC Name

2-[[(2S)-2-methylmorpholin-4-yl]methyl]-N-[(3S)-2-oxo-5-phenyl-1,3-dihydropyrido[3,4-e][1,4]diazepin-3-yl]benzamide

InChI

InChI=1S/C27H27N5O3/c1-18-16-32(13-14-35-18)17-20-9-5-6-10-21(20)26(33)31-25-27(34)29-23-15-28-12-11-22(23)24(30-25)19-7-3-2-4-8-19/h2-12,15,18,25H,13-14,16-17H2,1H3,(H,29,34)(H,31,33)/t18-,25+/m0/s1

InChI Key

JNGHRJXDWKEWQM-AVRWGWEMSA-N

Isomeric SMILES

C[C@H]1CN(CCO1)CC2=CC=CC=C2C(=O)N[C@@H]3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5

Canonical SMILES

CC1CN(CCO1)CC2=CC=CC=C2C(=O)NC3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.